molecular formula C16H22BrNO4 B13605624 tert-butyl {(1S)-1-[(benzyloxy)methyl]-3-bromo-2-oxopropyl}carbamate

tert-butyl {(1S)-1-[(benzyloxy)methyl]-3-bromo-2-oxopropyl}carbamate

Cat. No.: B13605624
M. Wt: 372.25 g/mol
InChI Key: OXBOONQWFXEVFV-ZDUSSCGKSA-N
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Description

tert-Butyl {(1S)-1-[(benzyloxy)methyl]-3-bromo-2-oxopropyl}carbamate is a complex organic compound that features a tert-butyl ester group, a benzyloxy group, and a brominated oxopropyl moiety. This compound is of interest in synthetic organic chemistry due to its unique structure and reactivity, which make it a valuable intermediate in the synthesis of various pharmaceuticals and biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl {(1S)-1-[(benzyloxy)methyl]-3-bromo-2-oxopropyl}carbamate typically involves multiple steps, starting from readily available starting materials. One common route involves the protection of an amino acid derivative with a tert-butyl carbamate group, followed by the introduction of the benzyloxy group through a nucleophilic substitution reaction. The bromination of the oxopropyl moiety is achieved using brominating agents such as N-bromosuccinimide (NBS) under controlled conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of flow microreactor systems. These systems offer advantages in terms of efficiency, scalability, and sustainability compared to traditional batch processes. The use of flow microreactors allows for precise control over reaction conditions, leading to higher yields and reduced waste .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl {(1S)-1-[(benzyloxy)methyl]-3-bromo-2-oxopropyl}carbamate undergoes various types of chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The brominated oxopropyl moiety can be reduced to form alcohols or amines.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reducing agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Nucleophiles: Amines, thiols, alkoxides

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyloxy group can yield benzaldehyde or benzoic acid, while reduction of the brominated oxopropyl moiety can produce alcohols or amines.

Scientific Research Applications

tert-Butyl {(1S)-1-[(benzyloxy)methyl]-3-bromo-2-oxopropyl}carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl {(1S)-1-[(benzyloxy)methyl]-3-bromo-2-oxopropyl}carbamate involves its interaction with specific molecular targets and pathways. The benzyloxy group can act as a leaving group in nucleophilic substitution reactions, while the brominated oxopropyl moiety can participate in redox reactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

  • tert-Butyl {(1S)-1-[(benzyloxy)methyl]-3-chloro-2-oxopropyl}carbamate
  • tert-Butyl {(1S)-1-[(benzyloxy)methyl]-3-iodo-2-oxopropyl}carbamate
  • tert-Butyl {(1S)-1-[(benzyloxy)methyl]-3-fluoro-2-oxopropyl}carbamate

Uniqueness

The uniqueness of tert-butyl {(1S)-1-[(benzyloxy)methyl]-3-bromo-2-oxopropyl}carbamate lies in its specific combination of functional groups, which confer distinct reactivity and properties. The presence of the bromine atom allows for selective substitution reactions, while the benzyloxy group provides a handle for further functionalization. This makes the compound a versatile intermediate in organic synthesis .

Properties

Molecular Formula

C16H22BrNO4

Molecular Weight

372.25 g/mol

IUPAC Name

tert-butyl N-[(2S)-4-bromo-3-oxo-1-phenylmethoxybutan-2-yl]carbamate

InChI

InChI=1S/C16H22BrNO4/c1-16(2,3)22-15(20)18-13(14(19)9-17)11-21-10-12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3,(H,18,20)/t13-/m0/s1

InChI Key

OXBOONQWFXEVFV-ZDUSSCGKSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](COCC1=CC=CC=C1)C(=O)CBr

Canonical SMILES

CC(C)(C)OC(=O)NC(COCC1=CC=CC=C1)C(=O)CBr

Origin of Product

United States

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